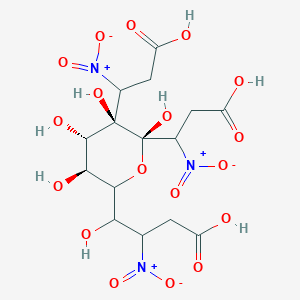

alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

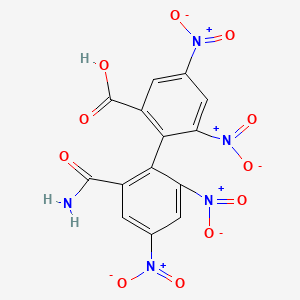

α-D-Glucopyranose, 1,2,6-Tris(3-Nitropropanoat): ist eine komplexe organische Verbindung, die von α-D-Glucopyranose, einer Form von Glucose, abgeleitet ist. Diese Verbindung zeichnet sich durch das Vorhandensein von drei Nitropropanoat-Gruppen aus, die an den Positionen 1, 2 und 6 des Glucopyranose-Rings gebunden sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von α-D-Glucopyranose, 1,2,6-Tris(3-Nitropropanoat), beinhaltet typischerweise die Veresterung von α-D-Glucopyranose mit 3-Nitropropansäure. Die Reaktion wird unter sauren Bedingungen durchgeführt, häufig unter Verwendung eines Katalysators wie Schwefelsäure, um den Veresterungsprozess zu erleichtern. Das Reaktionsgemisch wird erhitzt, um die Bildung der Esterbindungen zu fördern, was zur gewünschten Verbindung führt.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Reagenzien und Katalysatoren, wobei die Reaktionsbedingungen sorgfältig kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird anschließend durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um Verunreinigungen zu entfernen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: α-D-Glucopyranose, 1,2,6-Tris(3-Nitropropanoat), unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppen können oxidiert werden, um Nitroso- oder Nitratderivate zu bilden.

Reduktion: Die Nitrogruppen können unter geeigneten Bedingungen zu Aminen reduziert werden.

Substitution: Die Estergruppen können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können verwendet werden, um die Estergruppen zu substituieren.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Nitroso- oder Nitratderivaten.

Reduktion: Bildung von Aminderivaten.

Substitution: Bildung von substituierten Estern mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

α-D-Glucopyranose, 1,2,6-Tris(3-Nitropropanoat), hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen Auswirkungen auf biologische Systeme, einschließlich seiner Wechselwirkungen mit Enzymen und anderen Biomolekülen.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich seiner Verwendung als Arzneistoffvorläufer oder Wirkstoff.

Industrie: Wird bei der Produktion von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von α-D-Glucopyranose, 1,2,6-Tris(3-Nitropropanoat), beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Nitrogruppen können an Redoxreaktionen teilnehmen und den Oxidationszustand von Biomolekülen beeinflussen. Die Estergruppen können von Esterasen hydrolysiert werden und die aktiven Komponenten freisetzen. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren und zu den beobachteten Wirkungen führen.

Wirkmechanismus

The mechanism of action of alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate) involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, affecting the oxidative state of biological molecules. The ester groups can be hydrolyzed by esterases, releasing the active components. These interactions can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

α-D-Glucopyranose: Die Stammverbindung, der die Nitropropanoat-Gruppen fehlen.

β-D-Glucopyranose: Ein Isomer mit einer anderen Konfiguration am anomeren Kohlenstoff.

α-D-Glucopyranose, 1,2,3-Tris(3-Nitropropanoat): Eine ähnliche Verbindung mit Nitropropanoat-Gruppen an anderen Positionen.

Einzigartigkeit: α-D-Glucopyranose, 1,2,6-Tris(3-Nitropropanoat), ist aufgrund der spezifischen Positionierung der Nitropropanoat-Gruppen einzigartig, die ihr bestimmte chemische und biologische Eigenschaften verleihen. Die einzigartige Struktur dieser Verbindung ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen und macht sie für verschiedene Anwendungen wertvoll.

Eigenschaften

CAS-Nummer |

63368-43-4 |

|---|---|

Molekularformel |

C15H21N3O18 |

Molekulargewicht |

531.34 g/mol |

IUPAC-Name |

4-[(3S,4S,5R,6S)-5,6-bis(2-carboxy-1-nitroethyl)-3,4,5,6-tetrahydroxyoxan-2-yl]-4-hydroxy-3-nitrobutanoic acid |

InChI |

InChI=1S/C15H21N3O18/c19-7(20)1-4(16(30)31)10(25)12-11(26)13(27)14(28,5(17(32)33)2-8(21)22)15(29,36-12)6(18(34)35)3-9(23)24/h4-6,10-13,25-29H,1-3H2,(H,19,20)(H,21,22)(H,23,24)/t4?,5?,6?,10?,11-,12?,13+,14-,15+/m1/s1 |

InChI-Schlüssel |

PYWXNZCLLZXVGG-MNWYQOIMSA-N |

Isomerische SMILES |

C(C(C(C1[C@H]([C@@H]([C@@]([C@@](O1)(C(CC(=O)O)[N+](=O)[O-])O)(C(CC(=O)O)[N+](=O)[O-])O)O)O)O)[N+](=O)[O-])C(=O)O |

Kanonische SMILES |

C(C(C(C1C(C(C(C(O1)(C(CC(=O)O)[N+](=O)[O-])O)(C(CC(=O)O)[N+](=O)[O-])O)O)O)O)[N+](=O)[O-])C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.